molecular formula C18H27N3O2 B14765341 methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate

methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate

Cat. No.: B14765341
M. Wt: 317.4 g/mol
InChI Key: GCZFPPAFJOOMRO-IEKYFPHUSA-N
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Description

Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate is a synthetic organic compound that features a unique combination of adamantyl and imidazole groups. These structural motifs are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate typically involves the following steps:

    Formation of the Adamantylmethylamine Intermediate: This step involves the reaction of adamantane with formaldehyde and ammonia to form 1-adamantylmethylamine.

    Coupling with Imidazole Derivative: The adamantylmethylamine is then coupled with an imidazole derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Esterification: The final step involves the esterification of the resulting product with methanol in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s ability to cross cell membranes, while the imidazole ring can interact with active sites of enzymes, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-pyrrol-5-yl)propanoate
  • Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-pyrazol-5-yl)propanoate

Uniqueness

Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate is unique due to the presence of both adamantyl and imidazole groups, which confer distinct physicochemical properties and biological activities. The combination of these groups can result in enhanced stability, bioavailability, and target specificity compared to similar compounds.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-14,16,20H,2-8,10H2,1H3,(H,19,21)/t12?,13?,14?,16-,18?/m0/s1

InChI Key

GCZFPPAFJOOMRO-IEKYFPHUSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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